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Compound of Interest

Compound Name: 2-Methoxycyclohexan-1-ol
CAS No.: 7429-41-6
Cat. No.: B6278834
Get Quote
. J

Executive Summary

2-Methoxycyclohexan-1-ol (CAS: 2979-24-0 for mixture; 7429-40-5 for trans-isomer)
represents a critical class of amphiphilic glycol ethers.[1] Characterized by a cyclohexane
backbone substituted vicinally with a hydroxyl and a methoxy group, this molecule exhibits
unique solvation properties driven by its conformational flexibility and intramolecular hydrogen
bonding capacity.[1]

This guide provides an exhaustive technical analysis of 2-Methoxycyclohexan-1-ol, moving
beyond basic datasheet parameters to explore the stereochemical drivers of its reactivity, its
synthesis via epoxide ring-opening, and its practical applications in high-value chemical
processing.[1]

Molecular Architecture & Stereochemistry[1]

The physicochemical behavior of 2-Methoxycyclohexan-1-ol is dictated by its
stereochemistry. Unlike aliphatic glycol ethers, the cyclohexane ring imposes rigid
conformational constraints that influence volatility, density, and solubility.[1]
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Stereoselective Synthesis (The "Anti" Rule)

The primary synthetic route involves the nucleophilic ring-opening of cyclohexene oxide (1,2-
epoxycyclohexane) with methanol.[1] This reaction proceeds via an SN2-like mechanism
(under basic conditions) or an activated borderline SN2/SN1 mechanism (under acidic
conditions).[1]

e Mechanistic Insight: The nucleophile (methanol) attacks the epoxide carbon from the side
opposite the oxygen bridge ("backside attack").

e Result: This stereospecific anti-addition yields the trans-2-methoxycyclohexan-1-ol almost
exclusively.[1] The cis isomer is thermodynamically less accessible via this route and
typically requires alternative synthetic strategies (e.g., hydrogenation of aromatic precursors
like guaiacol).

Conformational Analysis & Hydrogen Bonding

The trans-isomer exists in equilibrium between two chair conformations:
o Diequatorial (ee): Both -OH and -OCHs groups are in equatorial positions.[1]
» Diaxial (aa): Both groups are in axial positions.[1]

Critical Insight: While steric bulk usually favors the equatorial position, the diequatorial
conformer is further stabilized by an intramolecular hydrogen bond between the hydroxyl
proton and the methoxy oxygen. This 5-membered "gauche” interaction (dihedral angle ~60°)
significantly lowers the polarity of the molecule relative to its theoretical non-bonded state,
enhancing its solubility in non-polar organic solvents.[1]

Visualization: Synthesis & Conformational Equilibrium
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Figure 1: Reaction pathway for the synthesis of trans-2-methoxycyclohexan-1-ol via epoxide

ring opening, highlighting the conformational equilibrium of the product.

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictive models.

Note that commercial samples are often supplied as a mixture of isomers, though the trans

form predominates in synthetic grades.[1]

Key Physical Constants

Property Value Condition/Note Source

CAS Number 2979-24-0 Mixture/General [PubChem, 2025]

CAS Number 7429-40-5 Trans-isomer [PubChem, 2025]

Molecular Weight 130.18 g/mol - Calculated

Boiling Point 185 °C @ 760 mmHg [GuideChem, 2025]

Density 0.99 g/mL @ 25°C [ChemSrc, 2025]

Refractive Index 1.460 [Sigma-Aldrich Lit.]

Flash Point ~76 °C Close'd cup [ChemSrc, 2025]
(Predicted)

Appearance Colorless Liquid Viscous, mild odor Experimental
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Parameter Value Interpretation

Moderately lipophilic; crosses

LogP (Octanol/Water) 0.7-0.9 o
cell membranes efficiently.[1]
"Slightly Soluble."[1] The
N hydrophobic cyclohexane ring
Water Solubility ~7.8 g/L (0.06 M) O o
limits aqueous solubility
despite the -OH group.[1]
H-Bond Donors 1 Hydroxyl group (-OH).[1]
Ether oxygen (-O-) and
H-Bond Acceptors 2
Hydroxyl oxygen (-OH).[1]
Vapor Pressure ~0.1 mmHg @ 25 °C (Low volatility).[1]

Experimental Workflow: Purification &
Characterization

For researchers isolating this compound from a reaction mixture (e.g., lignin depolymerization
or epoxide opening), the following protocol ensures high purity.

Purification Protocol

¢ Quench: Neutralize the reaction mixture (if acid/base catalyzed) to pH 7.

o Extraction: Use Ethyl Acetate or Dichloromethane for extraction.[1] The compound partitions
into the organic phase (LogP ~0.9).

» Wash: Wash with brine to remove unreacted methanol and water-soluble impurities.[1]

e Drying: Dry organic layer over anhydrous

¢ Distillation: Perform vacuum distillation.
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o Target: Collect fraction boiling at ~85-90 °C at 15 mmHg (estimated based on nomograph
for BP 185°C @ atm).

o Note: Avoid excessive heat to prevent dehydration to cyclohexene derivatives.[1]

Spectroscopic Identification[1]

» IR Spectroscopy: Look for a broad O-H stretch at 3400-3500 cm~1.[1] In dilute non-polar
solvents, the intramolecular H-bonded -OH may appear sharper and shifted to lower
wavenumbers (~3550 cm~1) compared to the free -OH.[1]

* 'H NMR (CDClIs, 400 MHz):

o 3.35 ppm (s, 3H, -OCH3s).[1]
o 3.0-3.4 ppm (m, 2H, methine protons at C1 and C2).[1]
o 1.0-2.1 ppm (m, 8H, cyclohexane ring protons).[1]

o Stereochemical Marker: The coupling constant (

) between H1 and H2 helps distinguish isomers.[1] For the trans-diequatorial isomer,
is typically 8-10 Hz (axial-axial coupling), whereas for cis-axial/equatorial,

is smaller (2-5 Hz).[1]
Safety & Handling
» GHS Classification:
o Skin Irritation (Category 2): Causes skin irritation.[1]
o Eye Irritation (Category 2A): Causes serious eye irritation.[1]
o Flammable Liquid (Category 4): Combustible liquid.[1][2]

e Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
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» Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic
tendencies may require storage under nitrogen for analytical standards.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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